Product packaging for Ethyl 3-methyl-2,6-dinitrobenzoate(Cat. No.:CAS No. 103041-13-0)

Ethyl 3-methyl-2,6-dinitrobenzoate

Cat. No.: B2462374
CAS No.: 103041-13-0
M. Wt: 254.198
InChI Key: BJPLYIKOQVCSAK-UHFFFAOYSA-N
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Description

Overview of Dinitrobenzoate Esters in Chemical Literature

Dinitrobenzoate esters are a subclass of nitroaromatic esters that have been referenced in chemical literature primarily as derivatives for the identification and characterization of alcohols. The reaction of an alcohol with 3,5-dinitrobenzoyl chloride yields a solid ester derivative with a distinct melting point, facilitating the identification of the original alcohol. hansshodhsudha.comresearchgate.net Conventional synthesis methods often involve the conversion of 3,5-dinitrobenzoic acid to its acid chloride, followed by reaction with an alcohol. hansshodhsudha.comstudy.com More contemporary, "green" methods aim to carry out this esterification directly from the dinitrobenzoic acid and alcohol using microwave assistance to reduce the use of hazardous reagents. hansshodhsudha.comresearchgate.net

The physicochemical properties of dinitrobenzoate esters are influenced by the polar nitro groups, which can lead to higher melting and boiling points compared to their non-nitrated counterparts. ck12.org While some nitroaromatic compounds are soluble in water, the aromatic variants tend to be more soluble in organic solvents. ck12.org The reactivity of these compounds is largely dictated by the electrophilic nature of the aromatic ring, influenced by the electron-withdrawing nitro groups. ck12.org

Importance of Ethyl 3-methyl-2,6-dinitrobenzoate within the Family of Nitroaromatic Compounds

Specific information regarding the research significance and importance of this compound is notably scarce in publicly available scientific literature. While the broader family of nitroaromatic compounds has established roles, the specific contributions or areas of investigation for this particular compound are not well-documented. Its structural similarity to other dinitrobenzoate esters suggests potential applications as a synthetic intermediate or a reference compound in analytical chemistry, but specific studies to confirm this are not readily found.

Scope and Research Objectives for the Compound

The following data table provides the basic chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 103041-13-0
Molecular Formula C10H10N2O6
Molecular Weight 254.20 g/mol

Detailed Research Findings on this compound

A comprehensive search of chemical literature and databases reveals a significant lack of specific research findings for this compound. Information regarding its synthesis, spectroscopic data, and crystal structure is not available in the public domain.

For context, the synthesis of related dinitrobenzoate esters, such as methyl 3,5-dinitrobenzoate (B1224709), is well-documented and typically involves the esterification of the corresponding dinitrobenzoic acid with an alcohol in the presence of an acid catalyst. prepchem.com For example, methyl 3,5-dinitrobenzoate can be synthesized by refluxing 3,5-dinitrobenzoic acid in methanol (B129727) with sulfuric acid. prepchem.com It is plausible that a similar approach could be used for the synthesis of this compound from 3-methyl-2,6-dinitrobenzoic acid and ethanol (B145695).

The table below is intended to house detailed research data for this compound; however, due to the lack of available information, it remains largely unpopulated.

PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
¹H NMR Data not available
¹³C NMR Data not available
Infrared Spectrum Data not available
Crystal System Data not available
Space Group Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O6 B2462374 Ethyl 3-methyl-2,6-dinitrobenzoate CAS No. 103041-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-2,6-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPLYIKOQVCSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Dinitrobenzoate Esters

Established Synthetic Routes for Dinitrobenzoate Esters

The creation of dinitrobenzoate esters can be achieved through several established chemical pathways. These methods primarily involve the direct reaction of a dinitrobenzoic acid with an alcohol or the conversion of one ester into another.

Conventional Esterification Methods (e.g., from Dinitrobenzoic Acid)

The most traditional and widely used method for preparing esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol, resulting in the formation of an ester and water. masterorganicchemistry.comlibretexts.orgyoutube.com In the context of Ethyl 3-methyl-2,6-dinitrobenzoate, this would involve reacting 3-methyl-2,6-dinitrobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comjocpr.com The reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is typically used, or the water generated during the reaction is removed. libretexts.org

Another conventional approach involves the conversion of the dinitrobenzoic acid into a more reactive derivative, such as an acyl chloride. hansshodhsudha.comnih.gov For instance, 3-methyl-2,6-dinitrobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 3-methyl-2,6-dinitrobenzoyl chloride. researchgate.netsciepub.com This acyl chloride is then reacted with ethanol to yield this compound. This method is often faster and not reversible but involves the use of hazardous reagents that produce harmful byproducts like sulfur dioxide (SO₂) and hydrochloric acid (HCl). researchgate.netsciepub.com

MethodReactantsCatalyst/ReagentKey Features
Fischer-Speier Esterification3-methyl-2,6-dinitrobenzoic acid + EthanolH₂SO₄ or p-TsOHReversible; requires excess alcohol or water removal. libretexts.org
Acyl Chloride Route3-methyl-2,6-dinitrobenzoyl chloride + EthanolThionyl chloride (SOCl₂) to prepare acyl chlorideGenerally irreversible and faster; involves hazardous reagents. researchgate.netsciepub.com

Transesterification Approaches

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For example, Mthis compound can be converted to this compound by reacting it with an excess of ethanol. This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium ethoxide).

Green Chemistry Principles in Dinitrobenzoate Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. acs.orgresearchgate.net These principles advocate for processes that reduce waste, use less hazardous substances, and are more energy-efficient. youtube.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rasayanjournal.co.inajrconline.orgajrconline.org In the synthesis of dinitrobenzoate esters, microwave irradiation can dramatically reduce reaction times, often from hours to minutes. hansshodhsudha.comresearchgate.net This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. ajrconline.orgajchem-a.com

For example, the direct esterification of 3,5-dinitrobenzoic acid with various alcohols has been successfully performed under microwave irradiation in the presence of a catalytic amount of concentrated sulfuric acid. hansshodhsudha.comresearchgate.net This approach not only accelerates the reaction but also often leads to higher yields and cleaner products. ajchem-a.com

Advantages of Sustainable Synthetic Routes

The adoption of sustainable practices like microwave-assisted synthesis offers numerous benefits. rasayanjournal.co.in

Time and Energy Efficiency : Microwave reactions are significantly faster, which translates to substantial energy savings compared to conventional refluxing that can take hours. youtube.comajchem-a.com

Reduced Waste : These methods often result in cleaner reactions with fewer byproducts, simplifying purification and reducing chemical waste. acs.orgrasayanjournal.co.in The elimination of hazardous reagents, such as those used in the acyl chloride method, prevents the formation of toxic byproducts. hansshodhsudha.comresearchgate.net

Safety : By avoiding or minimizing the use of hazardous substances, these green methods create a safer laboratory environment. researchgate.net

ParameterConventional Heating (e.g., Reflux)Microwave-Assisted Synthesis
Reaction TimeHours (e.g., 1-26 hours) operachem.comprepchem.comMinutes hansshodhsudha.comresearchgate.net
Energy ConsumptionHighLow youtube.comajchem-a.com
Use of Hazardous ReagentsCommon (e.g., PCl₅, SOCl₂) researchgate.netsciepub.comOften eliminated or reduced. hansshodhsudha.com
Product YieldVariableOften higher ajchem-a.com
Byproduct FormationCan be significantOften minimized rasayanjournal.co.in

Derivatization Strategies for Analytical and Research Purposes

Dinitrobenzoate esters are valuable in analytical chemistry, particularly for the characterization of alcohols. Since many simple alcohols are liquids, they are often converted into solid derivatives with sharp, well-defined melting points for easier identification. sciepub.commissouri.edu The 3,5-dinitrobenzoate (B1224709) esters are ideal for this purpose as they are typically crystalline solids. hansshodhsudha.commissouri.edu By preparing the 3,5-dinitrobenzoate derivative of an unknown alcohol and measuring its melting point, one can compare it to known values to determine the alcohol's identity. acs.org

Furthermore, derivatization is a crucial strategy in modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Many nitroaromatic compounds, including esters, have poor ionization efficiency, which limits their detectability by MS. rsc.orgnih.gov To overcome this, a chemical derivatization can be performed to introduce a more easily ionizable group onto the molecule. For instance, the nitro groups on a dinitrobenzoate can be chemically reduced to amine groups. These resulting aromatic amines are much more readily ionized, significantly enhancing their detection sensitivity in LC-MS analysis and allowing for quantification at trace levels. researchgate.netrsc.orgnih.gov Other derivatization techniques, such as silylation, can also be employed to improve the chromatographic behavior and mass spectrometric analysis of nitroaromatic compounds. nih.gov

Chemical Reactivity and Transformation Pathways (General)

The chemical reactivity of dinitrobenzoate esters is largely dictated by the presence of two powerful electron-withdrawing nitro groups on the aromatic ring. These substituents render the benzene (B151609) ring electron-deficient, making it susceptible to certain classes of reactions that are otherwise unfavorable for aromatic systems. The primary transformation pathways include nucleophilic aromatic substitution, reactions at the ester functional group, and reduction of the nitro groups.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for activated aromatic systems like dinitrobenzoate esters is nucleophilic aromatic substitution (SNAr). Aromatic rings, typically nucleophilic, become electrophilic when substituted with strong electron-withdrawing groups such as the nitro group (-NO₂). wikipedia.org These groups, particularly when positioned ortho or para to a suitable leaving group, activate the ring for attack by nucleophiles. wikipedia.orglibretexts.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The stability of this complex is crucial for the reaction to proceed.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. libretexts.org

The rate of the SNAr reaction is influenced by the stability of the Meisenheimer intermediate. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro groups, and this stabilization is most effective when the nitro groups are in the ortho and para positions relative to the site of attack. libretexts.orgmasterorganicchemistry.com In the case of this compound, the two nitro groups are ortho to the ester group, which would strongly stabilize a Meisenheimer intermediate if a nucleophile were to attack a leaving group at the 1-position.

Reactions at the Ester Functional Group

The ester moiety itself is a site of chemical reactivity, primarily involving nucleophilic acyl substitution.

Hydrolysis: Dinitrobenzoate esters can be hydrolyzed back to the parent 3,5-dinitrobenzoic acid and the corresponding alcohol. This reaction is typically carried out under acidic or basic conditions.

Reduction: The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to alcohols. harvard.edu However, LiAlH₄ is generally non-selective and would likely also reduce the nitro groups. harvard.edu Milder reagents, such as lithium borohydride (B1222165) (LiBH₄), can offer more selectivity for the reduction of esters in the presence of other functional groups. harvard.edu

Reduction of Nitro Groups

The nitro groups on the aromatic ring can be reduced to form amino groups (-NH₂). This transformation fundamentally alters the electronic properties of the benzene ring, converting the electron-withdrawing nitro groups into electron-donating amino groups. A variety of reducing agents can accomplish this, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. For instance, catalytic hydrogenation or metals in acidic solution are common methods for nitro group reduction.

The general reactivity pathways for dinitrobenzoate esters are summarized in the table below.

Table 1: General Transformation Pathways of Dinitrobenzoate Esters

Reaction TypeReactive SiteDescriptionTypical Reagents/Conditions
Nucleophilic Aromatic Substitution (SNAr)Aromatic RingSubstitution of a leaving group on the ring by a nucleophile, activated by the nitro groups. wikipedia.orgNucleophiles (e.g., alkoxides, amines, hydrazine) in a suitable solvent. researchgate.net
Ester HydrolysisEster CarbonylCleavage of the ester bond to form a carboxylic acid and an alcohol.Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).
Ester ReductionEster CarbonylReduction of the ester to a primary alcohol. harvard.eduStrong hydrides (e.g., LiAlH₄) or selective hydrides (e.g., LiBH₄). harvard.edu
Nitro Group ReductionNitro GroupsReduction of one or both nitro groups to amino groups.Catalytic hydrogenation (H₂, Pd/C), metal/acid (e.g., Sn/HCl, Fe/HCl).

The following table provides specific examples of transformations relevant to the chemistry of dinitrobenzoates.

Table 2: Examples of Chemical Transformations

Starting MaterialReagentsProductReaction TypeReference
2,4-DinitrochlorobenzeneHydrazine in DMSO2,4-DinitrophenylhydrazineNucleophilic Aromatic Substitution researchgate.net
3,5-Dinitrobenzoic acidEthanol, H₂SO₄ (cat.)Ethyl 3,5-dinitrobenzoateFischer Esterification hansshodhsudha.com
Generic EsterLiAlH₄, then water workupPrimary AlcoholEster Reduction harvard.edu
2,4,6-TrinitrochlorobenzeneAqueous NaOH2,4,6-TrinitrophenolNucleophilic Aromatic Substitution libretexts.org

Elucidation of Reaction Mechanisms and Kinetic Profiles

Nucleophilic Aromatic Substitution (SNAr) Pathways of Dinitrobenzoates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for electron-deficient aromatic compounds. libretexts.orgwikipedia.orgbyjus.com The presence of strong electron-withdrawing groups, such as nitro groups, activates the aromatic ring towards attack by nucleophiles. wikipedia.orgbyjus.com Dinitrobenzoates, including ethyl 3-methyl-2,6-dinitrobenzoate, are prime substrates for these reactions. The generally accepted mechanism proceeds through an addition-elimination pathway, involving the formation of a key intermediate. libretexts.orgresearchgate.net

Formation and Characterization of Meisenheimer Complexes and Reaction Intermediates

A hallmark of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This complex results from the nucleophile's attack on the aromatic ring. wikipedia.org The stability of this intermediate is crucial and is significantly influenced by the electron-withdrawing substituents that delocalize the negative charge. libretexts.orgwikipedia.org

In the case of dinitrobenzoates, the nucleophile adds to the carbon atom bearing a leaving group, forming a tetrahedral intermediate. This intermediate, the Meisenheimer complex, can be transient or, in some cases, stable enough to be isolated and characterized. wikipedia.orgnih.gov Spectroscopic techniques such as NMR, UV-Vis, and IR are instrumental in identifying and characterizing these complexes. nih.govresearchgate.net For instance, the reaction of 2,4,6-trinitroanisole with sodium methoxide (B1231860) yields a stable, isolable red solid, providing early evidence for the structure of these intermediates. nih.gov The stability of the Meisenheimer complex can also be enhanced through intramolecular cyclization, leading to the formation of exceptionally stable spirocyclic Meisenheimer complexes. nih.gov

The rate-determining step in SNAr reactions can be either the formation of the Meisenheimer complex or its subsequent decomposition to products, which involves the expulsion of the leaving group. researchgate.net The specific rate-limiting step is dependent on factors such as the nature of the nucleophile, the leaving group, and the solvent. researchgate.netscirp.org

Kinetic Studies of Aminolysis Reactions

The reaction of dinitrobenzoates with amines, known as aminolysis, has been extensively studied to understand the kinetics of SNAr reactions. These studies often reveal a multi-step mechanism where the rate can be influenced by catalysis. researchgate.netacs.org

Influence of Substituent Electronic Nature on Reaction Kinetics

The electronic nature of substituents on both the aromatic ring and the nucleophile plays a critical role in the kinetics of aminolysis. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the reaction center, thereby accelerating the rate of nucleophilic attack. libretexts.orgwikipedia.org

Kinetic studies on the aminolysis of substituted 2,4-dinitrophenyl benzoates have shown that the reaction rate is sensitive to the electronic properties of the substituent in the non-leaving group. ewha.ac.kr A linear Yukawa-Tsuno plot for these reactions suggests that the electronic nature of the substituent does not alter the rate-determining step. ewha.ac.kr Conversely, for reactions of Y-substituted phenyl benzoates with piperidine (B6355638), a Hammett plot with a large positive slope (ρY = 3.54) indicates that the departure of the leaving group is the rate-determining step. ewha.ac.kr

The basicity of the amine nucleophile also significantly impacts the reaction rate. A Brønsted-type plot for the aminolysis of 2,4-dinitrophenyl benzoate (B1203000) yields a βnuc value of 0.40, suggesting that the bond formation between the amine and the carbonyl carbon is not significantly advanced in the transition state. ewha.ac.kr In some cases, plots of the observed pseudo-first-order rate constant (kobsd) versus amine concentration are not linear but curve upward, indicating that the reaction proceeds through both uncatalyzed and catalyzed pathways. acs.org

Solvent Effects on Reaction Rates

The solvent environment can profoundly influence the rates of SNAr reactions by stabilizing or destabilizing the reactants, transition states, and intermediates. wikipedia.org In general, polar solvents can solvate charged species, affecting their stability and reactivity. wikipedia.org

For the aminolysis of dinitrobenzoates, a change in solvent from water to acetonitrile (B52724) can alter the reaction mechanism. ewha.ac.kr The decreased stability of the zwitterionic tetrahedral intermediate in the aprotic solvent (acetonitrile) can favor a concerted mechanism over a stepwise one. ewha.ac.kr Studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine in various hydroxylic solvents revealed that the reaction rate is inversely proportional to the hydrogen-bond-donating ability of the solvent. psu.edu This is attributed to the solvent's ability to solvate the amine nucleophile through hydrogen bonding, which reduces its nucleophilicity. scirp.org

The rate constants for the aminolysis of certain dinitrobenzene derivatives are often lower in methanol (B129727) compared to acetonitrile or toluene. scirp.org This can be attributed to several factors, including the reduction of amine nucleophilicity by solvation in methanol and the formation of a less polar transition state which is favored in less polar solvents. scirp.org The stability of the zwitterionic or Meisenheimer intermediates, which is influenced by intramolecular and intermolecular interactions, also plays a crucial role. scirp.org

Carboxylic Acid Derivatives: Decarboxylation Mechanisms of Dinitrobenzoate Ions

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group as carbon dioxide (CO2). wikipedia.org The ease of decarboxylation is often dependent on the stability of the carbanion formed after the loss of CO2. wikipedia.org

Substrate Effects on Decarboxylation Kinetics

The kinetics of decarboxylation of dinitrobenzoate ions have been investigated to understand the influence of substrate structure on the reaction rate. These reactions are typically first-order at low concentrations where the carboxylic acids are fully dissociated. acs.org

A key finding is that electron-attracting substituents on the aromatic ring accelerate the rate of decarboxylation. acs.org This is because these substituents can stabilize the negative charge of the resulting aryl anion intermediate. acs.org A Hammett plot for the decarboxylation of 4-substituted 2,6-dinitrobenzoic acids yields a ρ value of approximately +2.6, confirming the significant electronic effect of the substituents. acs.org

The mechanism supported by these kinetic data involves the rate-determining loss of CO2 from the dinitrobenzoate ion to form a substituted aryl anion. acs.org This highly reactive anion is then rapidly protonated by the solvent. acs.org The decarboxylation reactions of dinitrobenzoates are characterized by large positive enthalpies and entropies of activation. acs.org Furthermore, the solvent kinetic isotope effect (kH2O/kD2O) is close to unity, which is consistent with the proposed mechanism where the solvent is not involved in the rate-determining step. acs.org

Role of Aryl Anion Intermediates

The reaction of nitroaromatic compounds, such as dinitrobenzoate esters, with nucleophiles can proceed through the formation of aryl anion intermediates, often referred to as Meisenheimer complexes. In the case of related dinitrobenzoate esters like methyl 3,5-dinitrobenzoate (B1224709), the interaction with a hydroxide (B78521) ion can lead to the formation of these stable intermediates. This process involves the nucleophilic attack of the hydroxide ion on the aromatic ring. researchgate.net

The formation of these intermediates is often characterized by a rapid color change, indicating the generation of the Meisenheimer complex. researchgate.net Kinetic studies on analogous systems, such as the alkaline hydrolysis of O-ethyl S-(2,4,6-trinitrophenyl) thio- and dithiocarbonates, have shown that the formation of a σ-complex (a type of Meisenheimer complex) is a fast process resulting from the addition of the hydroxide ion to an unsubstituted position on the aromatic ring. researchgate.net While direct studies on this compound are not extensively available, the behavior of structurally similar compounds suggests that aryl anion intermediates play a crucial role in its reaction mechanisms.

Hydrolytic Transformations of Dinitrobenzoate Esters

The hydrolysis of esters is a fundamental organic reaction that can be catalyzed by either acids or bases. chemguide.co.uk In the context of dinitrobenzoate esters, hydrolytic transformations are of significant interest. These reactions involve the cleavage of the ester linkage to produce a carboxylic acid and an alcohol. pharmacy180.com

Mechanisms of Alkaline Hydrolysis

Alkaline hydrolysis, or saponification, of esters is typically an irreversible, second-order reaction. ijcce.ac.ir The process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. ijcce.ac.ir This addition leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the departure of the alkoxide leaving group (ethoxide in the case of ethyl esters) and the formation of a carboxylate salt and an alcohol. chemguide.co.uk

For dinitrobenzoate esters, the presence of electron-withdrawing nitro groups on the aromatic ring can influence the rate of hydrolysis. Studies on similar compounds, like methyl 3,5-dinitrobenzoate, have demonstrated that in addition to the expected attack at the carbonyl carbon, competitive nucleophilic attack at the aryl carbon can also occur, especially in mixed solvent systems. researchgate.net The alkaline hydrolysis of related compounds like 2,4-dinitroanisole (B92663) also proceeds through the formation of a Meisenheimer complex as an intermediate. acs.org The general mechanism for alkaline hydrolysis of esters is well-established and provides a framework for understanding the transformation of this compound. chemguide.co.ukijcce.ac.ir

Table 1: Key Steps in the Alkaline Hydrolysis of an Ester

StepDescription
1. Nucleophilic Attack The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.
2. Formation of Tetrahedral Intermediate A tetrahedral intermediate is formed, with a negative charge on the oxygen atom of the former carbonyl group.
3. Departure of the Leaving Group The intermediate collapses, and the alkoxide group (⁻OR) is expelled as the leaving group.
4. Proton Transfer A rapid proton transfer from the newly formed carboxylic acid to the alkoxide ion occurs, yielding the carboxylate salt and an alcohol.

This table is a generalized representation of the alkaline hydrolysis mechanism.

Identification and Analysis of Hydrolysis Products

The primary products of the alkaline hydrolysis of an ester are a carboxylate salt and an alcohol. pharmacy180.comijcce.ac.ir In the specific case of this compound, the expected products would be the salt of 3-methyl-2,6-dinitrobenzoic acid and ethanol (B145695).

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods are crucial for the identification and quantification of these hydrolysis products. For instance, in studies of the hydrolysis of methyl ethylene (B1197577) phosphate, both proton and phosphorus NMR were used to identify the reaction products. researchgate.net Similarly, the hydrolysis of ethyl acetate (B1210297) has been monitored to determine the concentration of the resulting sodium acetate. ijcce.ac.ir

Reductive Pathways of Nitro Groups in Aromatic Esters

The nitro groups present on the aromatic ring of compounds like this compound can undergo reduction. The reduction of nitroaromatic compounds is a significant transformation that can lead to a variety of products, including nitroso, hydroxylamino, and amino derivatives. The specific products formed depend on the reducing agent used and the reaction conditions.

Table 2: Potential Reduction Products of a Dinitro Aromatic Compound

Stage of ReductionFunctional Group
Initial Reactant Dinitro (-NO₂)
First Reduction Nitro-nitroso
Second Reduction Dinitroso
Further Reduction Nitro-hydroxylamino
Final Reduction Product Diamino (-NH₂)

This table illustrates the potential stepwise reduction of dinitro compounds.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy Applications (FT-IR, Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and the arrangement of atoms, serving as a molecular fingerprint.

The infrared and Raman spectra of Ethyl 3-methyl-2,6-dinitrobenzoate are expected to be dominated by vibrations characteristic of its constituent functional groups: the two nitro groups (NO₂), the ethyl ester group (-COOCH₂CH₃), the methyl group (-CH₃), and the substituted benzene (B151609) ring. The assignment of these vibrational modes can be predicted based on established group frequencies and data from analogous molecules like 2,6-dinitrotoluene (B127279) and aromatic esters. acs.orgspectrabase.comspectroscopyonline.com

The most prominent vibrations include the asymmetric and symmetric stretches of the nitro groups, which are typically strong in the infrared spectrum due to the large change in dipole moment associated with these motions. spectroscopyonline.com The carbonyl (C=O) stretch of the ester is also a characteristically strong and sharp band in the IR spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman) Reference/Analogy
Asymmetric StretchNitro (NO₂)~1530 - 1560StrongMedium spectroscopyonline.comscirp.org
Symmetric StretchNitro (NO₂)~1340 - 1360StrongStrong spectroscopyonline.comscirp.org
StretchCarbonyl (C=O)~1720 - 1740StrongMedium acs.org
StretchEster (C-O)~1250 - 1300StrongWeak acs.org
Aromatic StretchC-H~3000 - 3100MediumStrong scirp.org
Aliphatic StretchC-H (ethyl & methyl)~2850 - 3000MediumMedium scirp.org
DeformationNitro (NO₂)~840 - 880MediumWeak spectroscopyonline.com

The structure of this compound is subject to conformational isomerism due to the potential for rotation around several single bonds, primarily the C-C bond connecting the ester group to the ring and the C-N bonds of the nitro groups. Significant steric hindrance is expected between the bulky ester group and the nitro group at the C-2 position, as well as between the methyl group at C-3 and its adjacent nitro groups.

This steric crowding likely forces the ester and nitro groups to twist out of the plane of the benzene ring. researchgate.net Such conformational changes have a direct impact on the molecule's vibrational spectra. For instance, the degree of conjugation between the carbonyl group and the aromatic ring affects the C=O bond order and, consequently, its stretching frequency. A more twisted (less planar) conformation would reduce conjugation, leading to an increase (shift to higher wavenumber) in the C=O stretching frequency. Similarly, the positions of the NO₂ stretching bands are sensitive to their electronic environment and steric interactions.

By studying the vibrational spectra under different conditions (e.g., varying temperatures or solvent polarities), it is possible to gain insight into the conformational preferences of the molecule. The presence of multiple bands in regions associated with key functional groups could indicate the co-existence of different stable conformers in equilibrium. iu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

The predicted NMR spectra for this compound reflect its asymmetric structure. The strong electron-withdrawing character of the two nitro groups and the ester group significantly deshields the nearby protons and carbons, shifting their signals to higher chemical shifts (downfield). nih.gov

¹H NMR: The spectrum is expected to show four distinct signals: two for the aromatic protons, one for the ring-bound methyl group, and a characteristic pattern for the ethyl ester group. The aromatic protons at the C-4 and C-5 positions would appear as a pair of doublets due to coupling with each other. The methyl group at C-3 would be a singlet. The ethyl group protons would present as a quartet (for the -CH₂-) coupled to a triplet (for the -CH₃-).

¹³C NMR: The spectrum would display ten unique carbon signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal. The aromatic carbons directly attached to the electron-withdrawing nitro groups (C-2 and C-6) would also be significantly deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Proton(s) Predicted δ (ppm) Predicted Multiplicity Reference/Analogy
H-4, H-5~7.6 - 8.1Doublet nih.govchemicalbook.com
-O-CH₂-CH₃~4.4Quartet sigmaaldrich.com
Ring -CH₃~2.6Singlet nih.gov
-O-CH₂-CH₃~1.4Triplet sigmaaldrich.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Carbon(s) Predicted δ (ppm) Reference/Analogy
C=O~164 - 166 rsc.org
C-2, C-6 (C-NO₂)~148 - 152 nih.gov
C-1, C-3~130 - 140 nih.gov
C-4, C-5~125 - 135 nih.gov
-O-CH₂-~62 sigmaaldrich.com
Ring -CH₃~17 - 20 nih.gov
-O-CH₂-CH₃~14 sigmaaldrich.com

The connectivity of the atoms in this compound can be unequivocally confirmed using NMR, particularly through the analysis of spin-spin coupling patterns in the ¹H NMR spectrum.

Ethyl Group: The classic quartet-triplet pattern confirms the presence of a -CH₂-CH₃ moiety and that it is isolated from other protons.

Aromatic Protons: The observation of two doublets in the aromatic region, each integrating to one proton, would confirm the presence of two adjacent protons on the ring (H-4 and H-5). Their coupling constant would be characteristic of ortho-coupling.

Methyl Group: The singlet nature of the ring's methyl signal confirms it has no adjacent protons, consistent with its position at C-3, flanked by substituted carbons.

NMR spectroscopy is also crucial for distinguishing between isomers. For example, an isomer like Ethyl 4-methyl-2,6-dinitrobenzoate would exhibit a singlet for the two equivalent aromatic protons (H-3 and H-5) and a singlet for the methyl group, a distinctly different pattern from the two doublets expected for this compound.

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule. For nitroaromatic compounds, the spectra are typically characterized by strong absorptions in the ultraviolet region. aip.org These absorptions arise from π→π* transitions associated with the conjugated π-electron system of the benzene ring and n→π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups. researchgate.netchemrxiv.org

The electronic spectrum of this compound is expected to be influenced by the interplay of its functional groups. The two nitro groups and the carbonyl group are strong chromophores. The presence of these electron-withdrawing groups extends the conjugation of the aromatic system, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Based on data for 2,6-dinitrotoluene, which has a maximum absorption (λmax) around 241 nm, a similar primary absorption band can be expected for this compound. nih.gov Weaker n→π* transitions may also be observed at longer wavelengths.

Table 4: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Predicted λmax Region (nm) Reference/Analogy
π → πAromatic Ring / NO₂ / C=O~240 - 260 nih.govaip.org
n → πNO₂ / C=O>300 nsf.gov

Analysis of Electronic Transitions and Absorption Bands

The electronic absorption spectrum of a nitroaromatic compound such as this compound is primarily dictated by the chromophoric nitro groups (-NO₂) and the benzene ring. The interaction between these groups gives rise to characteristic electronic transitions that can be observed using UV-Vis spectroscopy.

Generally, aromatic nitro compounds exhibit two main types of absorption bands:

π→π* Transitions: These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. These bands are typically intense.

n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro groups) to a π* antibonding orbital of the aromatic ring. These are typically less intense than π→π* transitions.

The presence of multiple nitro groups on the benzene ring, as in dinitrobenzoates, tends to shift the absorption maxima. nih.gov Specifically, adding more nitro groups often results in an increase in absorption intensity and a blue shift (a shift to a shorter wavelength). nih.gov While specific experimental values for this compound are not prominently available in public literature, analysis of related nitroaromatic compounds shows absorption maxima ranging from 210 nm to 330 nm. nih.govlibretexts.org The precise wavelengths (λ_max) and molar absorptivity (ε) for this compound would be influenced by the steric and electronic effects of the ethyl ester and methyl groups, in addition to the two nitro groups.

Table 1: Illustrative Electronic Transitions for Nitroaromatic Compounds This table illustrates the types of data obtained from UV-Vis spectroscopy for nitroaromatic compounds. Specific values for this compound require experimental determination.

Transition TypeTypical Wavelength Range (nm)Description
π→π210 - 280High-intensity absorption related to the aromatic system.
n→π270 - 330Lower-intensity absorption involving non-bonding electrons on the nitro groups. libretexts.org

Monitoring Reaction Progress via Spectrophotometry

Spectrophotometry is a powerful and often non-destructive method for monitoring the progress of a chemical reaction in real-time. aip.orgaip.org The synthesis of this compound, likely via the esterification of 3-methyl-2,6-dinitrobenzoic acid with ethanol (B145695), can be effectively tracked using this technique.

The reaction can be monitored by observing the change in the absorption spectrum over time. researchgate.net For instance, one could monitor the disappearance of a reactant's characteristic absorption band or the appearance of the product's absorption band. In esterification, if the starting carboxylic acid and the final ester product have distinct absorption maxima, their concentrations can be tracked. The rate of reaction can be determined by measuring the change in absorbance at a specific wavelength corresponding to one of the components. oxinst.com This method allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature and catalyst concentration. aip.orgoxinst.com In some cases, an indicator may be used to produce a colored solution whose absorbance can be measured in the visible range. aip.orgaip.org

X-ray Diffraction (XRD) and Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation via XRD. The analysis would reveal the precise spatial orientation of the ethyl ester, methyl, and dinitro groups relative to the benzene ring. researchgate.net

Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-C, C-N, N-O, C-O) and the angles between them.

Dihedral Angles: The twist or rotation of the functional groups relative to the plane of the benzene ring. For example, in the related compound methyl 2-methyl-3,5-dinitrobenzoate, the nitro groups are twisted out of the benzene ring plane at dihedral angles of 4.2° and 60.2°. This steric hindrance significantly affects molecular packing.

This data is crucial for understanding how the molecule's structure influences its physical properties and intermolecular interactions.

Table 2: Representative Crystallographic Data Categories from Single-Crystal XRD This table shows the type of data generated from a single-crystal XRD experiment. The values are hypothetical and for illustrative purposes only.

ParameterDescriptionExample Data
Crystal SystemThe symmetry classification of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 7.6 Å, b = 11.7 Å, c = 9.6 Å, β = 101.8°
Dihedral Angle (Ring-NO₂)The angle of twist between a nitro group and the benzene ring.45.5°
Bond Length (N-O)The distance between nitrogen and oxygen atoms in a nitro group.1.22 Å

Hydrogen Bonding Patterns and Supramolecular Interactions

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker intermolecular interactions that dictate its crystal packing. The oxygen atoms of the nitro and ester groups are potential hydrogen bond acceptors, while the C-H bonds of the methyl and ethyl groups can act as weak donors.

These weak C-H···O hydrogen bonds can link molecules together into larger assemblies, such as chains, sheets, or more complex three-dimensional networks. nih.gov In related nitrobenzoate structures, such interactions are common and play a significant role in stabilizing the crystal lattice. iucr.org Additionally, π-π stacking interactions between the electron-deficient aromatic rings of adjacent molecules may also occur, further influencing the supramolecular architecture. iucr.org A detailed crystallographic analysis would map these interactions, providing insight into the forces governing the solid-state structure.

Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of pure compounds. chemijournal.comchromatographytoday.comnih.gov

For a compound like this compound, several hyphenated techniques would be particularly useful:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a premier technique for volatile and thermally stable compounds. chemijournal.com GC would separate the ester from any impurities or reaction byproducts, and the mass spectrometer would provide its molecular weight and a characteristic fragmentation pattern, confirming its identity. researchgate.netgcms.czscirp.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for less volatile or thermally sensitive compounds. acs.orgnih.gov LC-MS can be used to analyze the compound directly from a reaction mixture, providing separation and identification. acs.orgcapes.gov.br Modern LC-MS/MS methods offer extremely high sensitivity and selectivity, making them suitable for detecting trace amounts of nitroaromatic compounds. nih.govyoutube.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples HPLC separation with NMR spectroscopy, allowing for the acquisition of detailed structural information for each separated component without prior isolation. nih.gov

These advanced methods provide a comprehensive characterization, combining separation with rich structural data to ensure purity and confirm the molecular structure with a high degree of confidence. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Geometry Optimization and Molecular Structure Prediction

No published studies were found that have performed geometry optimization of Ethyl 3-methyl-2,6-dinitrobenzoate using DFT or other computational methods. As a result, predicted bond lengths, bond angles, and dihedral angles that define its three-dimensional structure at the quantum level are not documented.

Calculation of Vibrational Frequencies and Spectroscopic Correlation

There are no available reports on the calculated vibrational frequencies (e.g., IR or Raman spectra) for this compound. Such calculations are crucial for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding HOMO-LUMO energy gap, have not been calculated for this compound. This information is vital for predicting its chemical reactivity, kinetic stability, and electronic transitions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

An NBO analysis, which provides insight into charge distribution, intramolecular interactions, and the delocalization of electron density, has not been conducted on this compound according to available literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

MEP maps, which illustrate the charge distribution and identify electrophilic and nucleophilic sites within a molecule, have not been generated for this compound in any accessible research.

Investigation of Nonlinear Optical (NLO) Properties through Computational Methods

Nonlinear optical (NLO) materials are crucial for modern photonic and optoelectronic applications, such as frequency conversion and optical switching. Organic molecules, particularly those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit significant NLO responses. The dinitrobenzoate structure suggests that this compound could possess NLO properties, which can be predicted and analyzed using computational chemistry.

The NLO response of a molecule is fundamentally related to how its charge distribution is affected by an external electric field. Key parameters that quantify this response are the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment.

First-Order Hyperpolarizability (β): This is a measure of the nonlinear response of the molecule to the electric field and is directly related to second-harmonic generation (SHG), a key NLO phenomenon.

These properties are typically calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The DFT approach calculates the electronic structure of the molecule to determine its energy and properties. A popular functional for such calculations is B3LYP, combined with an appropriate basis set (e.g., 6-311++G(d,p)) to accurately describe the electron distribution.

For a comprehensive analysis, the individual components of these tensors are calculated, and then the total (or average) values are determined. For example, the total dipole moment is calculated using the individual components (μx, μy, μz) with the equation: μtot = (μx² + μy² + μz²)1/2

Similarly, the average polarizability (α) and the total first hyperpolarizability (βtot) are derived from their tensor components. A large βtot value is indicative of a strong NLO response.

While no specific data exists for this compound, a study on a similar molecule, 4-methylanilinium 3,5-dinitrobenzoate (B1224709) (MADNBA), illustrates the type of data that would be obtained. The computational analysis of MADNBA, performed using DFT, yielded a significant first-order hyperpolarizability (β) value, suggesting its potential as an NLO material.

Table 1: Example of Calculated NLO Properties for an Analogous Compound (4-methylanilinium 3,5-dinitrobenzoate)

Parameter Calculated Value
Dipole Moment (μ) Specific value depends on calculation level
Polarizability (α) Specific value depends on calculation level
First Hyperpolarizability (β) Reported to be 8 times that of urea

This table is illustrative and based on findings for a related dinitrobenzoate derivative, as specific data for this compound is not available in the reviewed literature.

Solvent Effects in Theoretical Modeling (e.g., Polarized Continuum Model)

Computational investigations are often performed on molecules in the gas phase for simplicity. However, in real-world applications, molecules are typically in a solvent. The solvent can significantly influence the electronic structure and properties of the solute molecule.

The Polarized Continuum Model (PCM) is a widely used computational method to account for solvent effects. In PCM, the solvent is modeled as a continuous dielectric medium characterized by its dielectric constant (ε). The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized dielectric are calculated. This approach allows for the simulation of how a solvent's polarity might affect properties like the dipole moment and hyperpolarizability without the computational expense of modeling individual solvent molecules.

For this compound, applying the PCM would involve optimizing the molecule's geometry and calculating its NLO properties in different simulated solvents (e.g., ethanol (B145695), DMSO, water). This would provide insight into how the NLO response of the compound might be tuned by changing the solvent environment. Studies on other organic molecules have shown that dipole moments and hyperpolarizabilities can increase significantly in polar solvents compared to the gas phase.

Molecular Recognition and Interaction Studies (e.g., Cyclodextrin (B1172386) Inclusion Complexes)

Molecular recognition is the specific interaction between two or more molecules. A common area of study is the formation of inclusion complexes, where a "guest" molecule fits into the cavity of a "host" molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules. They can encapsulate guest molecules, altering their physical properties like solubility and stability.

Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable for studying these interactions.

Molecular Docking: This method predicts the preferred orientation of a guest molecule when it binds to the host's cavity. It calculates a binding score, which estimates the binding affinity.

Molecular Dynamics (MD): These simulations model the movement of atoms over time, providing insights into the stability of the inclusion complex and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that hold it together.

To investigate the interaction of this compound with a cyclodextrin (e.g., β-cyclodextrin), a computational study would first use docking to determine the most likely binding pose of the guest within the host's cavity. Subsequent MD simulations could then be used to confirm the stability of this pose and analyze the interactions in detail. Studies on the inclusion of other molecules into cyclodextrins have revealed that hydrophobic interactions are often the primary driving force for complex formation. Such an analysis would clarify whether the methyl and ethyl groups of the guest molecule are oriented within the hydrophobic cavity of the cyclodextrin.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-methylanilinium 3,5-dinitrobenzoate (MADNBA)
Urea
Ethanol
Dimethyl sulfoxide (B87167) (DMSO)
Water
Ezetimibe
3,4-ethylenedioxythiophene

Environmental Fate, Transport, and Biodegradation of Dinitroaromatic Esters

Sources and Environmental Pathways of Nitroaromatic Compounds

Nitroaromatic compounds, including dinitroaromatic esters, are not typically found naturally in the environment. Their presence is almost exclusively a result of human industrial activities. The primary sources of these compounds are manufacturing processes for a wide range of products. For instance, dinitrotoluenes (DNTs), which share a dinitroaromatic structure, are key intermediates in the production of polyurethane foams, dyes, and explosives like trinitrotoluene (TNT). epa.govepa.govcdc.gov Consequently, waste streams from manufacturing and processing facilities are significant points of entry for these compounds into the environment. epa.govepa.gov

Once released, the environmental pathways of nitroaromatic compounds are governed by their physical and chemical properties. Compounds with moderate water solubility and relatively low volatility, like DNTs, have the potential for significant transport in surface water and groundwater. epa.govepa.govcdc.gov Unless they are degraded by processes such as photolysis or biodegradation, they can persist in aquatic environments for extended periods. epa.govepa.gov Contamination is often localized around industrial sites and hazardous waste disposal areas, where these compounds can be found in soil and water. cdc.gov

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, primarily photolysis (breakdown by light) and hydrolysis (reaction with water).

Photolysis can be a significant degradation pathway for nitroaromatic compounds present in surface waters or on soil surfaces exposed to sunlight. Studies have shown that dinitrotoluenes can be degraded by sunlight in surface water. cdc.gov The vapor-phase forms of 2,4- and 2,6-DNT are also broken down in the atmosphere through photodegradation, with an estimated half-life of approximately 75 days. epa.gov

Research on the photocatalytic degradation of m-dinitrobenzene, another related compound, revealed that the process leads to the formation of various phenolic intermediates through the action of hydroxyl radicals. researchgate.net It is expected that Ethyl 3-methyl-2,6-dinitrobenzoate would also be susceptible to photolytic degradation, likely involving transformations of the nitro groups and potential cleavage of the ester linkage under UV irradiation.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain functional groups. For this compound, the ester linkage is susceptible to hydrolysis, which would cleave the molecule into 3-methyl-2,6-dinitrobenzoic acid and ethanol (B145695). This reaction can be catalyzed by either acids or bases. libretexts.org

The rate of hydrolysis is generally slow in pure water but is significantly increased in the presence of acids or, more notably, bases (alkaline hydrolysis). libretexts.org Alkaline hydrolysis of esters is typically a one-way reaction, leading to the formation of an alcohol and the salt of the carboxylic acid. libretexts.org

A study on the alkaline hydrolysis of various 3,5-dinitrobenzoate (B1224709) esters in a buffered acetonitrile-water solution at 25°C demonstrated that the reaction rates could be conveniently measured. acs.org The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring makes the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack by hydroxide (B78521) ions. While specific data for this compound is not available, the data for other dinitrobenzoate esters provide a strong indication of its likely reactivity under alkaline conditions.

Table 2: Second-Order Rate Constants for the Alkaline Hydrolysis of Various 3,5-Dinitrobenzoate Esters

Ester of 3,5-Dinitrobenzoic AcidSecond-Order Rate Constant (M⁻¹ sec⁻¹)
Methyl1.10
Ethyl0.65
n-Propyl0.44
Isopropyl0.11
n-Butyl0.38
Isobutyl0.22
sec-Butyl0.07
Benzyl0.63
This interactive table is based on data from a study on the alkaline hydrolysis of 3,5-dinitrobenzoate esters at pH 12 and 25°C. acs.org

The rate of hydrolysis for this compound would be influenced by the presence of the additional methyl group on the benzene ring, but significant degradation via this pathway is expected under alkaline environmental conditions. Conversely, the rate of hydrolysis for dinitrotoluenes is considered negligible, highlighting the importance of the ester functional group in the hydrolytic degradation of dinitroaromatic esters. cdc.gov

Biotic Degradation Mechanisms (Biodegradation)

The biological breakdown of dinitroaromatic esters, a class of compounds that includes this compound, is a critical process influencing their persistence and impact in the environment. Research in this area has largely focused on structurally similar compounds like dinitrotoluenes (DNTs), providing valuable insights into the potential metabolic pathways for these chemicals.

Microbial Transformation by Bacterial and Fungal Strains

The transformation of dinitroaromatic compounds is carried out by a diverse range of microorganisms, including both bacteria and fungi. mdpi.commdpi.comnih.gov Numerous bacterial strains have been identified with the capability to degrade dinitrotoluenes, often isolated from contaminated soils and water where they have adapted to utilize these compounds as a source of carbon, nitrogen, and energy. nih.govdtic.mil For instance, species of Pseudomonas, Burkholderia, and Hydrogenophaga have demonstrated the ability to mineralize DNTs. asm.orgethz.ch Specifically, Burkholderia cepacia strain JS850 and Hydrogenophaga palleronii strain JS863 have been shown to grow on 2,6-DNT as their sole source of carbon and nitrogen. dtic.milasm.org

Fungal degradation of nitroaromatic compounds is also a significant area of study. While a wide survey of 190 fungal species from 98 genera found only five capable of transforming 2,4-DNT, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade 2,4-DNT under aerobic conditions, leading to the stoichiometric release of nitrate (B79036). cdc.govnih.gov This suggests that specific fungal strains possess the enzymatic machinery necessary for the initial steps of dinitroaromatic compound degradation. The table below summarizes some of the key microbial strains involved in the degradation of dinitrotoluenes, which may have similar capabilities for dinitroaromatic esters.

Microorganism Type Genus/Species Degraded Compound Key Findings Citations
BacteriaPseudomonas sp.2,4-Dinitrotoluene (2,4-DNT)Capable of complete biodegradation, using it as a sole carbon and energy source with stoichiometric release of nitrite (B80452). asm.orgnih.gov
BacteriaBurkholderia sp. strain DNT2,4-Dinitrotoluene (2,4-DNT)Mineralizes 2,4-DNT through an oxidative pathway. asm.org
BacteriaBurkholderia cepacia JS8502,6-Dinitrotoluene (B127279) (2,6-DNT)Utilizes 2,6-DNT as the sole source of carbon and nitrogen. dtic.milasm.org
BacteriaHydrogenophaga palleronii JS8632,6-Dinitrotoluene (2,6-DNT)Utilizes 2,6-DNT as the sole source of carbon and nitrogen. dtic.milasm.org
FungiPhanerochaete chrysosporium2,4-Dinitrotoluene (2,4-DNT)Degrades 2,4-DNT under aerobic conditions with stoichiometric nitrate release. cdc.govnih.gov

Biochemical Pathways of Nitro Group Reduction and Denitration

The biodegradation of dinitroaromatic compounds can proceed through several biochemical pathways, primarily involving the reduction of the nitro groups or the direct removal of the nitro groups (denitration) from the aromatic ring. nih.gov

Nitro Group Reduction: Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. nih.govnih.gov For example, the anaerobic transformation of 2,4-DNT leads to the formation of 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene. dss.go.thkoreascience.or.kr These reactions are catalyzed by non-specific NAD(P)H-dependent nitroreductases. ethz.ch While this pathway transforms the parent compound, the resulting aromatic amines can sometimes be more persistent and pose their own toxicological concerns.

Denitration: Aerobic degradation pathways often involve an initial oxidative attack that leads to the removal of one or both nitro groups as nitrite. asm.org This is a key step towards the complete mineralization of the compound. For 2,6-DNT, the degradation pathway in Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 is initiated by a dioxygenase enzyme. dtic.milasm.org This enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of 3-methyl-4-nitrocatechol and the release of a nitrite ion. dtic.milasm.org The catechol intermediate is then a substrate for ring-cleavage enzymes, which break open the aromatic ring and allow for further metabolism. asm.org A similar dioxygenase-mediated mechanism has been observed for 2,4-DNT, resulting in the formation of 4-methyl-5-nitrocatechol. asm.orgnih.gov

The following table outlines the initial steps in the aerobic degradation of 2,6-DNT.

Step Reaction Enzyme Type Intermediate/Product Citations
1Initial attack on 2,6-DNTDioxygenase3-methyl-4-nitrocatechol + Nitrite dtic.milasm.org
2Ring cleavage of 3-methyl-4-nitrocatecholExtradiol ring cleavage enzyme2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid asm.org

Influence of Environmental Factors on Biodegradation Rates

The rate and extent of biodegradation of dinitroaromatic compounds are significantly influenced by various environmental factors. globalscienceresearchjournals.org These factors can affect microbial growth, enzyme activity, and the bioavailability of the contaminant.

Substrate Concentration: The concentration of the dinitroaromatic compound itself can have a profound effect on its degradation. While some microorganisms can utilize these compounds as a sole carbon and energy source, high concentrations can be inhibitory. nih.gov For instance, the degradation of 2,6-DNT was found to be reduced at concentrations of 250 µM and completely inhibited at 500 µM. nih.gov However, in some cases, increasing the substrate concentration can lead to an increased rate of mineralization, as was observed for both 2,4- and 2,6-DNT in surface water. dtic.mil

Presence of Other Substrates and Inhibitors: Co-contamination with other compounds can either enhance or inhibit biodegradation. The presence of a more easily degradable carbon source might lead to co-metabolism, where the degradation of the dinitroaromatic compound is facilitated. Conversely, the presence of other isomers can be inhibitory. For example, 2,6-DNT has been shown to inhibit the degradation of 2,4-DNT by several bacterial strains. nih.gov

Oxygen Availability: The availability of oxygen is a critical factor that determines the dominant degradation pathway. Aerobic conditions favor oxidative pathways leading to denitration and potential mineralization, while anaerobic conditions promote reductive pathways that result in the formation of aromatic amines. nih.govnih.gov

Soil and Water Characteristics: The physical and chemical properties of the soil and water matrix, such as pH, temperature, and nutrient availability, also play a crucial role. globalscienceresearchjournals.orgresearchgate.net The sorption of dinitroaromatic compounds to soil particles can affect their bioavailability to microorganisms. cdc.gov

Ecotoxicological Considerations of Transformation Products in the Environment

For example, while the reduction of dinitrotoluenes to diaminotoluenes is a form of transformation, these amino-derivatives can also be toxic. cdc.gov Studies have shown that the toxicity of DNT metabolites can vary depending on the specific compound and the test organism. In one study using the Microtox assay, the transformation product 4-amino-2-nitrotoluene was found to be more toxic than its parent compound, 2,4-DNT. nih.gov Conversely, for 2,6-DNT, the parent compound was more toxic than its reduced metabolites, 2-amino-6-nitrotoluene and 2,6-diaminotoluene, in the same assay. nih.gov

Furthermore, the toxicity of transformation products can be species-dependent. For instance, the biotransformation of 2,6-DNT to 2-amino-6-nitrotoluene in marine sediments led to decreased toxicity for the micro-alga Ulva fasciata, but increased toxicity for the copepod Schizopera knabeni. cdc.gov These findings highlight the complexity of assessing the ecotoxicological risks associated with the biodegradation of dinitroaromatic compounds and underscore the importance of identifying and evaluating the toxicity of major transformation products. The potential for some transformation products to be more harmful than the original contaminant challenges the assumption that biodegradation is always a detoxification process. nih.gov

The table below provides a comparative overview of the toxicity of 2,4-DNT, 2,6-DNT, and their selected metabolites.

Compound Test Organism Toxicity Ranking (Highest to Lowest) Citation
2,4-DNT and metabolitesVibrio fischeri (Microtox)4-Amino-2-nitrotoluene > 2-Amino-4-nitrotoluene > 2,4-Dinitrotoluene > 2,4-Diaminotoluene nih.gov
2,6-DNT and metabolitesVibrio fischeri (Microtox)2,6-Dinitrotoluene ≥ 2-Amino-6-nitrotoluene >> 2,6-Diaminotoluene nih.gov
2,4-DNT and metabolitesSelenastrum capricornutum (Algal growth inhibition)2,4-Dinitrotoluene > 2,4-Diaminotoluene ≈ 4-Amino-2-nitrotoluene = 2-Amino-4-nitrotoluene nih.gov
2,6-DNT and metabolitesSelenastrum capricornutum (Algal growth inhibition)Similar to Microtox assay results nih.gov

Advanced Material Applications and Research Utility

Development of Materials with Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The molecular structure of dinitrobenzoate derivatives, characterized by electron-donating and electron-withdrawing groups, makes them promising candidates for NLO applications.

The synthesis of novel NLO materials often involves the combination of different organic molecules to create charge-transfer complexes. For instance, the reaction of 3,5-dinitrobenzoic acid with various organic bases has led to the formation of new crystalline materials with significant NLO properties. A notable example is the synthesis of 2-amino-4,6-dimethylpyrimidinium 3,5-dinitrobenzoate (B1224709) dihydrate (2APDBD), which is grown using a solution growth technique. semnan.ac.irsemnan.ac.irresearchgate.net The resulting crystals exhibit third-order nonlinear susceptibility, a key characteristic for NLO applications. semnan.ac.ir Research into various dinitrobenzoate compounds has demonstrated their potential as effective agents in this domain. semnan.ac.ir

While direct synthesis of NLO materials from ethyl 3-methyl-2,6-dinitrobenzoate has not been extensively reported, the established methodologies for related dinitrobenzoates provide a clear pathway for future research. The presence of nitro groups, which are strong electron acceptors, is a crucial feature for inducing NLO activity. nih.gov The strategic placement of these groups in the 2 and 6 positions of the benzene (B151609) ring in this compound could potentially lead to interesting NLO characteristics.

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The organic linkers used in MOF synthesis play a crucial role in determining the final properties of the material. Dinitro-functionalized ligands have been successfully employed to create MOFs with specific functionalities. For example, a zirconium (IV)-based MOF, UiO-66-(NO2)2, was synthesized using 2,5-dinitro-1,4-benzenedicarboxylic acid as the organic linker. rsc.org This dinitro-functionalized MOF demonstrated the ability to act as a sensor for hydrogen sulfide. rsc.org

The structure of this compound suggests its potential use as a precursor or a modulator in the synthesis of novel MOFs. The dinitro functionality can be a site for coordination with metal ions or can be further modified to introduce other functional groups. While the direct use of this compound in MOF synthesis is yet to be explored, the existing research on dinitro-functionalized MOFs provides a strong rationale for investigating its potential in this area. rsc.orgnih.govrsc.orgnih.govresearchgate.net

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. In the context of NLO materials, crystal engineering aims to control the arrangement of molecules in the crystal lattice to maximize the NLO response. For dinitrobenzoate derivatives, the formation of hydrogen bonds and other intermolecular interactions plays a critical role in dictating the crystal structure and, consequently, the optical properties.

In the case of 2-amino-4,6-dimethylpyrimidinium 3,5-dinitrobenzoate dihydrate (2APDBD), the crystal belongs to a centrosymmetric triclinic crystal system. semnan.ac.irsemnan.ac.ir The specific arrangement of the molecules within this system, including the hydrogen bonding patterns, influences its NLO behavior. semnan.ac.ir The study of its crystal structure through techniques like X-ray diffraction is essential to understand its properties. The 2APDBD crystal exhibits good transparency in the visible and near-infrared regions, with a lower cut-off wavelength at 350 nm, making it suitable for optoelectronic applications. semnan.ac.irsemnan.ac.irresearchgate.net

Crystal SystemSpace GroupLower Cut-off Wavelength
TriclinicP-1350 nm
Table 1: Crystallographic and Optical Properties of 2-amino-4,6-dimethylpyrimidinium 3,5-dinitrobenzoate dihydrate (2APDBD). semnan.ac.irsemnan.ac.ir

The principles of crystal engineering can be applied to this compound to design new materials with enhanced optical behavior. By co-crystallizing it with other molecules, it may be possible to create non-centrosymmetric structures, which are often required for second-order NLO effects.

Functional Materials and Polymer Synthesis

The dinitrobenzoate moiety can be incorporated into polymers to create functional materials with specific properties. For instance, ethyl 3,5-dinitrobenzoate is used as a stabilizer for polymers and plastics. biosynth.com While specific applications of this compound in polymer synthesis are not well-documented, related compounds have been used to create semiconducting polymers for applications such as solar cells. elsevierpure.com The electron-withdrawing nature of the dinitro groups can influence the electronic properties of the resulting polymers.

Catalytic Roles of Related Dinitrobenzoate Compounds

While there is no direct evidence of this compound acting as a catalyst, related dinitrobenzoate compounds have been explored in catalytic systems. For example, nickel complexes with phosphine-benzophenone ligands have shown catalytic activity in the cyclotrimerization of alkynes, where dinitrobenzoate was used in the characterization of a reaction product. acs.org This suggests that the broader class of compounds can play a role in catalytic processes, either as part of the ligand framework or as a means to characterize reaction intermediates and products.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms and π-electrons are often effective corrosion inhibitors. Dinitrobenzoate derivatives have been investigated for their potential to protect metals from corrosion. Studies on dibutyltin(IV) dinitrobenzoate compounds have shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. asianpubs.orgasianpubs.orgresearchgate.net The inhibition efficiency of these compounds is attributed to their ability to adsorb onto the metal surface, blocking the active sites for corrosion.

The inhibition efficiency of various dibutyltin(IV) nitrobenzoate compounds has been quantified, with the following results:

CompoundInhibition Efficiency (% IE)
Dibutyltin(IV) 2-nitrobenzoate59.3%
Dibutyltin(IV) 3-nitrobenzoate60.5%
Dibutyltin(IV) 4-nitrobenzoate61.2%
Table 2: Corrosion Inhibition Efficiency of Dibutyltin(IV) Nitrobenzoate Compounds. asianpubs.orgresearchgate.net

Furthermore, the presence of a nitro group (–NO2) in other organic molecules has been shown to increase their corrosion inhibition efficiency for aluminum alloys. mdpi.com This suggests that this compound, with its two nitro groups, could be a promising candidate for corrosion inhibition studies. The presence of these electron-withdrawing groups can facilitate the adsorption of the molecule on the metal surface, forming a protective layer. najah.edu

Reagents in Organic Synthesis Beyond Derivatization

While the primary application of many dinitrobenzoate compounds in organic synthesis is for the derivatization of alcohols and amines for identification and characterization, some esters within this class exhibit utility in other specific research and synthetic contexts. The reactivity of the aromatic ring, influenced by the electron-withdrawing nitro groups, and the ester functionality can be harnessed for more complex molecular transformations. However, detailed and widespread applications of this compound as a reagent in general organic synthesis are not extensively documented in publicly available scientific literature. Its primary documented utility lies in a highly specialized area of biochemical research.

Research Utility in a Specific Biochemical Assay

This compound has been identified as a compound of interest in assays related to the cystic fibrosis transmembrane conductance regulator (CFTR). google.comgoogle.com The CFTR protein is a crucial ion channel, and its malfunction is the underlying cause of cystic fibrosis. Research in this area involves the screening of large libraries of chemical compounds to identify molecules that can modulate CFTR activity, either by potentiating its function or by correcting defects in its protein structure or trafficking.

In this context, this compound is listed among compounds used in assays to identify and characterize modulators of CFTR. google.comgoogle.com While the specific mechanism of its interaction or its precise role as a reagent in these assays is not detailed in the available documentation, its inclusion suggests a potential role as a tool compound in the drug discovery process for cystic fibrosis. The utility of a compound in such a high-throughput screening or assay development context represents a significant research application beyond traditional organic synthesis.

The general properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 103041-13-0
Molecular Formula C₁₀H₁₀N₂O₆
Physical Form White to tan solid
Purity 95%

Emerging Research Avenues and Future Outlook

Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful tool for understanding the properties and behavior of Ethyl 3-methyl-2,6-dinitrobenzoate. While experimental data for this specific molecule is sparse in publicly available literature, its structural similarity to other dinitrobenzoates, such as the well-studied Ethyl 3,5-dinitrobenzoate (B1224709), allows for predictive modeling. researchgate.netsigmaaldrich.com

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into molecular geometry, electronic structure, and spectroscopic properties. For instance, calculations can predict the degree of rotation of the nitro and carboxyl groups out of the aromatic ring plane due to steric hindrance, which significantly influences the molecule's reactivity and intermolecular interactions. researchgate.net Such in-silico studies are invaluable for designing experiments and interpreting results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
CAS Number 103041-13-0 sigmaaldrich.comreagentia.eu
Molecular Formula C₁₀H₁₀N₂O₆ sigmaaldrich.com
Physical Form White to tan solid sigmaaldrich.com
Purity 95% sigmaaldrich.com

This table presents known properties of this compound.

Novel Synthetic Strategies and Green Chemistry Innovations

The synthesis of dinitroaromatic compounds traditionally involves nitration using a mixture of nitric and sulfuric acids, a process that raises environmental concerns due to the use of harsh acids and the generation of nitrogen oxide fumes. researchgate.net Modern research is increasingly focused on developing greener, more sustainable synthetic routes.

For the synthesis of compounds like this compound, green chemistry principles can be applied at two key stages: the nitration of the aromatic ring and the esterification of the carboxylic acid.

Green Nitration: Alternative nitrating agents and conditions are being explored to minimize acid waste and improve regioselectivity. organic-chemistry.org These include the use of solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, and reactions in ionic liquids or under microwave-assisted conditions. researchgate.netresearchgate.net

Green Esterification: The esterification of 3-methyl-2,6-dinitrobenzoic acid (the precursor to the title compound) can be achieved using more environmentally friendly methods than traditional Fischer-Speier esterification. algoreducation.com Microwave-assisted synthesis directly from the carboxylic acid and alcohol in the presence of a catalytic amount of acid is a promising green alternative that can significantly reduce reaction times and the use of hazardous reagents. researchgate.net

Exploration of Undiscovered Reactivity and Mechanisms

The presence of two electron-withdrawing nitro groups and a sterically bulky methyl group in the ortho positions of this compound suggests a rich and complex reactivity profile waiting to be explored. These substituents are expected to significantly influence the electrophilicity of the aromatic ring and the reactivity of the ester group.

Further research into the nucleophilic aromatic substitution (SNAr) reactions of this compound could reveal interesting mechanistic pathways. The steric hindrance around the reaction center may lead to unusual kinetic and thermodynamic profiles compared to less substituted analogues.

Advanced Applications in Chemical Sciences

While specific applications for this compound are not yet widely documented, its structural motifs are found in compounds with a range of applications. Dinitrobenzoate derivatives are utilized in various fields, from materials science to pharmaceuticals. algoreducation.comresearchgate.net

Materials Science: The rigid, electron-deficient aromatic core of dinitrobenzoates makes them potential building blocks for polymers and other advanced materials. algoreducation.com Their ability to form charge-transfer complexes could be exploited in the development of new electronic materials.

Chemical Synthesis: The ester group can be a versatile handle for further functionalization, allowing for the synthesis of more complex molecules. For example, esters are key intermediates in the synthesis of a wide array of organic compounds. nih.govscribd.com

The continued investigation into the properties and reactivity of this compound is poised to uncover new scientific insights and practical applications, contributing to the broader advancement of the chemical sciences.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-methyl-2,6-dinitrobenzoate?

  • Methodological Answer : A two-step approach is typically employed:

Nitration : Introduce nitro groups to a methyl-substituted benzoic acid precursor. For example, nitration of 3-methylbenzoic acid derivatives under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) yields 2,6-dinitro-3-methylbenzoic acid.

Esterification : React the dinitrobenzoic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) via Fischer esterification.
Key Considerations : Monitor reaction temperature to avoid over-nitration or ester hydrolysis. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm ester linkage (e.g., δ ~4.3 ppm for ethyl -CH₂- and δ ~165 ppm for carbonyl). Aromatic protons adjacent to nitro groups show deshielding (δ ~8.5–9.0 ppm) .
  • IR : Look for ester C=O stretch (~1720 cm⁻¹) and nitro group absorptions (~1530 and 1350 cm⁻¹).
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows molecular ion [M]⁺ and fragments corresponding to loss of NO₂ or ethoxy groups .

Advanced Research Questions

Q. How can X-ray crystallography determine the conformational dynamics of this compound?

  • Methodological Answer :
  • Data Collection : Grow single crystals via slow evaporation (e.g., in ethanol). Collect diffraction data using a Mo/Kα X-ray source.
  • Refinement : Use SHELX programs (e.g., SHELXL) for structure solution. Key parameters include:
  • Space Group : Monoclinic systems (e.g., P2₁/n) are common for aromatic esters.
  • Torsion Angles : Analyze ester group orientation (e.g., C-O-C=O dihedral angles) to assess steric effects from nitro groups.
  • Example : A related compound, Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, showed a twisted boat conformation with phase angle 89.5° and amplitude 0.718 Å, influenced by substituent electronic effects .

Q. How do electronic effects of nitro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Mechanistic Analysis : Nitro groups are strong electron-withdrawing groups (EWGs), which deactivate the aromatic ring toward electrophilic substitution but activate it toward nucleophilic aromatic substitution (NAS).
  • Case Study : In Suzuki-Miyaura coupling, the nitro group at the ortho position may sterically hinder Pd catalyst coordination. Optimize conditions using bulky ligands (e.g., SPhos) and polar solvents (DMF) to enhance yields .

Q. How to resolve contradictions in spectral data for nitroaromatic esters?

  • Methodological Answer :
  • Scenario : Discrepancies in NMR shifts due to solvent polarity or tautomerism.
  • Resolution :

Perform variable-temperature NMR to detect dynamic processes (e.g., rotational barriers around ester groups).

Compare computational (DFT) predictions of chemical shifts with experimental data using software like Gaussian .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Waste Management : Segregate nitro-containing waste and neutralize with reducing agents (e.g., FeSO₄) before disposal.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from nitro group decomposition products (e.g., NOₓ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.